N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Description
N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is a benzamide derivative featuring a 1,4-dioxane ring and a 6-methyl-2-oxo-1H-quinoline moiety. Its structure combines a planar aromatic benzamide core with two distinct heterocyclic substituents, which may confer unique physicochemical and pharmacological properties. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic motifs.
Properties
CAS No. |
606116-13-6 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C23H24N2O4/c1-16-7-8-21-18(11-16)12-19(22(26)24-21)13-25(14-20-15-28-9-10-29-20)23(27)17-5-3-2-4-6-17/h2-8,11-12,20H,9-10,13-15H2,1H3,(H,24,26) |
InChI Key |
ZTYXTBWHULENGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3COCCO3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is a complex organic compound notable for its unique structural features, which include a dioxane ring and a quinoline derivative. These characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula: C23H24N2O4
- Key Functional Groups:
- Benzamide moiety
- Dioxane ring
- Quinoline derivative
This combination may enhance solubility and bioavailability compared to similar compounds lacking one of these features.
Biological Activity Overview
Research indicates that compounds similar in structure to this compound exhibit significant biological activities, including:
- Antitumor Activity : Compounds with similar frameworks have shown promise in inhibiting tumor cell proliferation. For instance, studies have demonstrated that derivatives with benzamide structures can effectively halt the growth of various cancer cell lines .
- Antimicrobial Activity : The compound's structural components suggest potential efficacy against bacterial pathogens. Similar quinoline derivatives have been documented for their antimicrobial properties against both Gram-negative and Gram-positive bacteria .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or RNA, particularly through binding at specific sites that inhibit cellular processes such as replication and transcription .
Antitumor Activity
A study evaluating the antitumor effects of various benzamide derivatives found that compounds structurally related to this compound showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited lower IC50 values in 2D cultures compared to 3D cultures, suggesting a potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 5.26 ± 0.32 | 15.46 ± 5.12 |
| Compound B | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound C | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
In antimicrobial assays, compounds with similar structures were tested against Escherichia coli and Staphylococcus aureus. Results indicated that several derivatives demonstrated notable antibacterial activity, confirming the hypothesis that the dioxane and quinoline moieties contribute to enhanced efficacy against microbial pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related benzamide derivatives from the literature:
Key Comparative Insights
Structural Complexity vs. Functionality: The target compound’s 1,4-dioxane and quinoline groups distinguish it from simpler benzamide derivatives like , which prioritize directing-group functionality. Its hybrid structure may balance solubility (from dioxane) and target engagement (from quinoline), analogous to the dimethoxyquinazoline derivative . In contrast, oxadiazole derivatives (e.g., LMM5/LMM11 ) emphasize sulfonamide and heteroaryl motifs for antifungal activity, while thiazole/isoxazole analogs leverage sulfur- and fluorine-containing groups for enhanced pharmacokinetics.
Synthetic Accessibility: The target compound’s synthesis likely requires specialized intermediates (e.g., quinoline-methylamine), whereas simpler derivatives like are synthesized from commercially available acyl chlorides and amino alcohols. Heterocyclic systems such as benzodithiazine or sulfonylimino-cyclohexadiene demand multi-step protocols, limiting scalability compared to the target compound.
Solubility and Stability :
- The 1,4-dioxane moiety may improve aqueous solubility relative to lipophilic quinazoline or thiazole derivatives. However, surfactant-assisted formulations (as in ) might still be necessary for in vivo studies.
- Thermal stability of the target compound is expected to surpass hydrazine derivatives (which decompose near 270°C) but may be lower than fluorinated analogs .
This contrasts with antifungal or antiviral applications of other benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
